2-(4-Phenylphenoxy)propanoic acid
Overview
Description
2-(4-phenylphenoxy)propanoic acid is a member of biphenyls.
Scientific Research Applications
Anti-inflammatory Activities
Research into the properties of 2-(4-Phenylphenoxy)propanoic acid has revealed its potential for anti-inflammatory applications. A study identified new phenolic compounds, including variants of this compound, from the leaves of Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting their potential for anti-inflammatory use (Ren et al., 2021).
Material Science Applications
In material science, this compound has been explored for its utility in enhancing the reactivity of molecules towards benzoxazine ring formation. Its use can provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, which is crucial in developing a wide range of materials. This demonstrates the compound's potential as a renewable building block in material science (Trejo-Machin et al., 2017).
Analytical Chemistry Applications
This compound has been used in analytical chemistry for the determination of phenoxy herbicides in water samples. This involves a method using phase transfer microextraction with simultaneous derivatization, followed by GC-MS analysis. The sensitivity and accuracy of this method underscore the compound's relevance in environmental monitoring and analysis (Nuhu et al., 2012).
Biochemical Analysis
Biochemical Properties
2-(4-Phenylphenoxy)propanoic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as carboxylesterases and cytochrome P450s, influencing their catalytic functions. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their enzymatic activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, including alterations in energy production and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At high doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal cellular functions. These threshold effects highlight the importance of dosage in determining the compound’s overall impact .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and oxidative stress responses. It interacts with enzymes such as acyl-CoA synthetases and peroxidases, influencing the flux of metabolites through these pathways. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects. The distribution of this compound is also influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often found in the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules involved in energy production and oxidative stress responses. Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments, ensuring its proper localization and function .
Properties
IUPAC Name |
2-(4-phenylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11(15(16)17)18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPGQEMJIGUBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5555-13-5 | |
Record name | Propionic acid, 2-(4-biphenylyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5555-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522948 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-BIPHENYLYLOXY)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.